5-Bromo-N-mesitylpyridin-3-amine
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Overview
Description
5-Bromo-N-mesitylpyridin-3-amine is an organic compound with the molecular formula C14H15BrN2. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a mesityl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-mesitylpyridin-3-amine typically involves the bromination of N-mesitylpyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with mesitylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and results in moderate to good yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-mesitylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different functional groups replacing the bromine atom.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with aryl groups.
Scientific Research Applications
5-Bromo-N-mesitylpyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N-mesitylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar in structure but lacks the mesityl group.
N-mesitylpyridin-3-amine: Similar but without the bromine substitution.
Uniqueness
5-Bromo-N-mesitylpyridin-3-amine is unique due to the presence of both the bromine atom and the mesityl group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions. Its unique structure also contributes to its potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H15BrN2 |
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Molecular Weight |
291.19 g/mol |
IUPAC Name |
5-bromo-N-(2,4,6-trimethylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C14H15BrN2/c1-9-4-10(2)14(11(3)5-9)17-13-6-12(15)7-16-8-13/h4-8,17H,1-3H3 |
InChI Key |
PFOJSFCOUUDVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=CN=C2)Br)C |
Origin of Product |
United States |
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